molecular formula C21H25ClN2O5S B4186271 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4186271
M. Wt: 453.0 g/mol
InChI Key: PTQZHWOUFSATNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, sulfonyl group, and methoxybenzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Attachment of Methoxybenzyl Groups: The methoxybenzyl groups are attached through nucleophilic substitution reactions, using reagents such as methoxybenzyl chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted methoxybenzyl derivatives.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl groups may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-3-piperidinecarboxamide
  • 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxybenzyl)-3-piperidinecarboxamide

Comparison:

  • Uniqueness: The presence of methoxy groups in 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE may enhance its solubility and biological activity compared to similar compounds with different substituents.
  • Chemical Properties: The methoxy groups can influence the compound’s reactivity and stability, making it distinct from its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-7-5-15(6-8-17)13-23-21(25)16-4-3-11-24(14-16)30(26,27)18-9-10-20(29-2)19(22)12-18/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQZHWOUFSATNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

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